![molecular formula C10H16Cl2N2O B3326137 (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride CAS No. 2322928-08-3](/img/structure/B3326137.png)
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride
Overview
Description
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride, also known as SR-16234, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyridine class of organic compounds and is a selective antagonist of the α7 nicotinic acetylcholine receptor. In
Scientific Research Applications
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride has been studied extensively in scientific research for its potential therapeutic applications in a variety of diseases and conditions. Some of the areas of research include Alzheimer's disease, schizophrenia, and pain management. In Alzheimer's disease, (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride has been shown to improve cognitive function and reduce inflammation in animal models. In schizophrenia, the compound has been found to have antipsychotic effects and may be useful in treating negative symptoms of the disorder. In pain management, (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride has been studied for its potential to reduce chronic pain and may be a safer alternative to opioid medications.
Mechanism of Action
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a variety of physiological processes including neurotransmission, inflammation, and immune system function. By blocking this receptor, (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride can modulate these processes and potentially provide therapeutic benefits in various diseases and conditions.
Biochemical and Physiological Effects
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. These effects include reducing inflammation, improving cognitive function, and modulating pain perception. The compound has also been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride has several advantages for use in lab experiments. It is a highly selective compound that targets a specific receptor, which can help to minimize off-target effects and improve the accuracy of experiments. Additionally, the compound is water-soluble and can be easily administered to animals or used in in vitro studies. However, there are also some limitations to using (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride in lab experiments. The compound has a relatively short half-life, which can make it difficult to maintain consistent levels in the body over time. Additionally, the compound may have different effects in different animal models or in humans, which can make it challenging to extrapolate results to clinical settings.
Future Directions
There are several potential future directions for research on (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride. One area of interest is in developing new formulations or delivery methods that can improve the compound's bioavailability and increase its efficacy. Additionally, further studies are needed to determine the optimal dosing and administration strategies for (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride in different diseases and conditions. Finally, more research is needed to fully understand the mechanisms of action of (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride and its potential interactions with other drugs or compounds. Overall, (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride shows promise as a potential therapeutic agent in a variety of diseases and conditions, and further research is needed to fully explore its potential.
properties
IUPAC Name |
2-[[(3S)-pyrrolidin-3-yl]oxymethyl]pyridine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-5-12-9(3-1)8-13-10-4-6-11-7-10;;/h1-3,5,10-11H,4,6-8H2;2*1H/t10-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTKNDTZEASADO-XRIOVQLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=N2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OCC2=CC=CC=N2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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